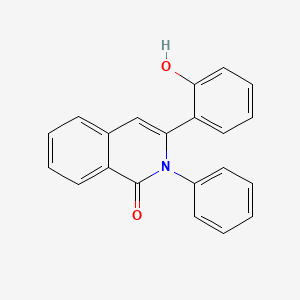![molecular formula C33H53OP B15207822 Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is characterized by its bulky substituents, which provide steric hindrance and influence its reactivity and applications. This compound is often used as a ligand in coordination chemistry and catalysis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid.
Introduction of Isopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Coordination: Transition metal salts such as palladium chloride, platinum chloride, and gold chloride.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the stability and selectivity of the catalytic reactions. The phosphine group donates electron density to the metal center, influencing the reactivity and electronic properties of the complex.
類似化合物との比較
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,6-trimethylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxybiphenyl)phosphine
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to the combination of its bulky substituents and the presence of both methoxy and methyl groups. This unique structure provides enhanced steric hindrance and electronic effects, making it particularly effective in catalytic applications where selectivity and stability are crucial.
特性
分子式 |
C33H53OP |
|---|---|
分子量 |
496.7 g/mol |
IUPAC名 |
ditert-butyl-[4-methoxy-2,3,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-24(9)30(34-16)22(7)23(8)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 |
InChIキー |
NOKKZXSZRYJILO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1OC)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


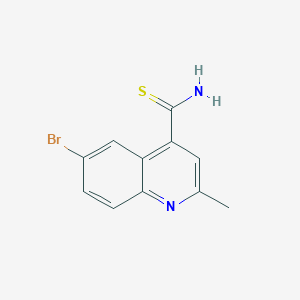
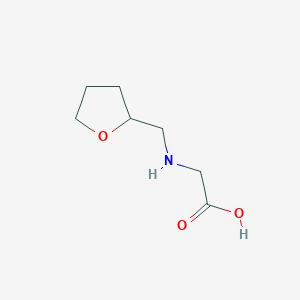
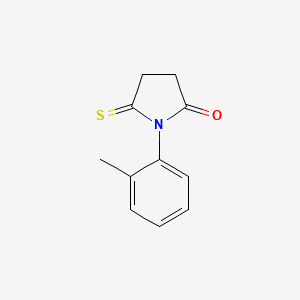

![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
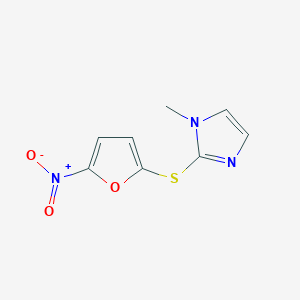
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)

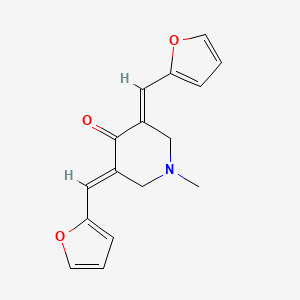
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

